molecular formula C11H9ClFN3O2 B3362651 1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1004643-55-3

1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3362651
CAS No.: 1004643-55-3
M. Wt: 269.66 g/mol
InChI Key: PIYDKJYCNSFOKG-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-4-fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. The molecule also has a 2-chloro-4-fluorobenzyl group attached to the pyrazole ring. The presence of both chloro and fluoro substituents indicates that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the 2-chloro-4-fluorobenzyl group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the 2-chloro-4-fluorobenzyl group would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the 2-chloro-4-fluorobenzyl group. The nitro group attached to the pyrazole ring is a strong electron-withdrawing group, which could make the ring more reactive towards electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of this compound should be done with appropriate safety measures .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, material science, etc. Its unique structure could make it a subject of interest for the synthesis of new materials or drugs .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-7-4-11(16(17)18)14-15(7)6-8-2-3-9(13)5-10(8)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDKJYCNSFOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172197
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004643-55-3
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004643-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-5-methyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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